molecular formula C14H9ClF3NO2 B2684438 N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide CAS No. 338792-33-9

N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide

Cat. No. B2684438
CAS RN: 338792-33-9
M. Wt: 315.68
InChI Key: HNZJETUFOYNEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of CF33 consists of a central acetamide group, with a 4-chlorophenyl group on one side and a 2,2-difluoro-2-(4-fluorophenoxy) group on the other. Further analysis would require more specific data or computational modeling.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research has shown that derivatives similar to N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide have been synthesized and analyzed for their spectroscopic and electronic properties. These compounds have been evaluated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. Additionally, their nonlinear optical (NLO) activity suggests potential application in the development of photovoltaic cells and optical materials (Mary et al., 2020).

Environmental Fate and Phytoremediation

Studies have also explored the environmental fate of halogenated analogs of phenols, including compounds structurally related to this compound. Using nuclear magnetic resonance (NMR), researchers have tracked the accumulation and transformation of such compounds within plant systems, highlighting their potential for phytoremediation (Tront & Saunders, 2007).

Potential Insecticidal Agents

Further research has led to the synthesis of novel phenoxyacetamide derivatives, demonstrating significant insecticidal efficacy against pests such as the cotton leafworm. This indicates the potential of this compound and its derivatives for use in agricultural pest management (Rashid et al., 2021).

Photoreactions and Solar Energy Applications

The photoreactivity of compounds structurally related to this compound has been investigated, shedding light on their behavior under UV light. This research contributes to our understanding of how such compounds can be utilized in the development of solar energy applications, including the formation of photoproducts relevant to solar energy harvesting (Watanabe et al., 2015).

Molecular Structures and Interactions

The molecular structures and intermolecular interactions of similar compounds have been detailed, providing insights into their potential applications in materials science and drug design. Such studies reveal the versatility of this compound derivatives in designing molecules with desired physical and chemical properties (Boechat et al., 2011).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling CF33. It is intended for research use only and is not for human use .

Future Directions

Given the recent interest in CF33 and related compounds, future research will likely continue to explore their synthesis, properties, and potential applications. This may include the design of new derivatives of phenoxy acetamide and its derivatives that could enhance safety and efficacy .

properties

IUPAC Name

N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-1-5-11(6-2-9)19-13(20)14(17,18)21-12-7-3-10(16)4-8-12/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZJETUFOYNEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(OC2=CC=C(C=C2)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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